Betamethasone Butyrate Propionate

Descripción

a topical corticosteroid

See also: Betamethasone (has active moiety).

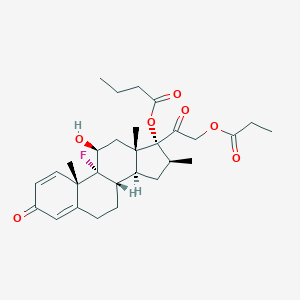

Structure

3D Structure

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOWJCTXWVWLLC-REGDIAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022671 | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-02-1 | |

| Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone butyrate propionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13, 16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15, 16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE BUTYRATE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50FH5AG9RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betamethasone Butyrate Propionate: A Deep Dive into its Mechanism of Action on Keratinocytes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone Butyrate Propionate (BBP) is a potent synthetic glucocorticoid utilized in the topical treatment of various inflammatory skin conditions. Its therapeutic efficacy is intrinsically linked to its multifaceted effects on keratinocytes, the primary cell type of the epidermis. This technical guide elucidates the core mechanisms of action of BBP on keratinocytes, focusing on its potent anti-inflammatory, anti-proliferative, and pro-apoptotic activities. We will delve into the molecular pathways modulated by BBP, present quantitative data from in vitro studies, and provide detailed experimental protocols for key assays relevant to this field of research. This document is intended to serve as a comprehensive resource for researchers and professionals in dermatology, pharmacology, and drug development.

Introduction

Glucocorticoids are a cornerstone in the management of inflammatory dermatoses. Their mechanism of action is complex, primarily mediated through the binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it modulates gene expression through two main pathways: transactivation and transrepression. Transactivation involves the direct binding of the GR to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins. Conversely, transrepression, a key mechanism for the anti-inflammatory effects of glucocorticoids, involves the interference of the GR with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Betamethasone Butyrate Propionate (BBP) is a diester of betamethasone, a synthetic glucocorticoid with high potency. Its chemical structure is designed to optimize topical delivery and activity. This guide will specifically explore the downstream consequences of BBP's interaction with the GR in keratinocytes, which are not merely passive bystanders in skin inflammation but are active participants in initiating and amplifying inflammatory responses.

Anti-Inflammatory Effects on Keratinocytes

A pivotal aspect of BBP's anti-inflammatory action on keratinocytes is its profound inhibition of pro-inflammatory cytokine and chemokine production. A key cytokine implicated in atopic dermatitis and other allergic inflammatory conditions is Thymic Stromal Lymphopoietin (TSLP), which is produced by keratinocytes.

Potent Inhibition of TSLP Induction

In vitro studies on normal human keratinocytes (NHK) have demonstrated that BBP is a potent inhibitor of TSLP expression at both the mRNA and protein levels.[1][2] This inhibitory effect is dose-dependent and has been shown to be more potent than other glucocorticoids like dexamethasone and prednisolone at the same concentrations.[1][2]

Table 1: Dose-Dependent Inhibition of TSLP mRNA Expression by Betamethasone Butyrate Propionate in Normal Human Keratinocytes (NHK)

| BBP Concentration (M) | Relative TSLP mRNA Expression (Fold Change vs. Stimulated Control) | Statistical Significance (p-value) |

| 0 (Stimulated Control) | 1.0 | - |

| 10-9 | ~0.6 | < 0.001 |

| 10-8 | ~0.3 | < 0.0005 |

| 10-7 | ~0.1 | < 0.0001 |

| 10-6 | ~0.05 | < 0.00005 |

Data synthesized from Zhang et al., 2016.[1][2]

Table 2: Dose-Dependent Inhibition of TSLP Protein Secretion by Betamethasone Butyrate Propionate in Normal Human Keratinocytes (NHK)

| BBP Concentration (M) | TSLP Protein Concentration (pg/mL) (Approximate values) | Statistical Significance (p-value) |

| 0 (Stimulated Control) | ~150 | - |

| 10-9 | ~100 | < 0.001 |

| 10-8 | ~50 | < 0.0005 |

| 10-7 | ~20 | < 0.0001 |

| 10-6 | ~10 | < 0.00005 |

Data synthesized from Zhang et al., 2016.[1][2]

The potent suppression of TSLP by BBP highlights its significant role in dampening the early inflammatory cascade in allergic skin diseases.

Modulation of Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of BBP are mediated through the classical glucocorticoid receptor signaling pathway, leading to the transrepression of key pro-inflammatory transcription factors.

Anti-Proliferative and Pro-Apoptotic Effects on Keratinocytes

Inhibition of Keratinocyte Proliferation

Topical corticosteroids have been shown to reduce the growth of HaCaT cells in a dose-dependent manner.[3][4] At higher concentrations, potent corticosteroids like betamethasone dipropionate are highly effective in inhibiting keratinocyte proliferation.[3][4]

Table 3: Comparative Anti-Proliferative Effects of Betamethasone Esters on HaCaT Keratinocytes (Proxy Data)

| Corticosteroid | Concentration (M) | Inhibition of Cell Growth (%) |

| Betamethasone Dipropionate | 10-4 | Most Potent |

| Betamethasone Valerate | 10-4 | Potent |

Data derived from Guichard et al., 2015, which did not include BBP but provides a basis for its expected potent anti-proliferative activity.[3][4]

Induction of Keratinocyte Apoptosis

In addition to inhibiting proliferation, betamethasone esters induce apoptosis in keratinocytes. Studies on HaCaT cells have demonstrated that betamethasone dipropionate and betamethasone valerate induce more apoptosis than necrosis.[3][4][5] This pro-apoptotic effect contributes to the resolution of hyperproliferative skin lesions.

Table 4: Apoptotic vs. Necrotic Effects of Betamethasone Esters on HaCaT Keratinocytes (Proxy Data)

| Corticosteroid | Effect on Cell Death |

| Betamethasone Dipropionate | Apoptosis > Necrosis |

| Betamethasone Valerate | Apoptosis > Necrosis |

Data derived from Guichard et al., 2015.[3][4]

The induction of apoptosis is a critical mechanism for the therapeutic efficacy of potent corticosteroids in hyperproliferative dermatoses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Normal Human Keratinocyte (NHK) Culture and TSLP Induction

-

Cell Culture: Primary NHKs are cultured in keratinocyte serum-free medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

TSLP Induction: When NHKs reach 70-90% confluency, the medium is replaced with hydrocortisone-free KSFM. TSLP expression is induced by stimulating the cells with a combination of poly I:C (10 µg/ml), TNF-α (20 ng/ml), and IL-4 (100 ng/ml) in the presence or absence of varying concentrations of BBP. An equivalent concentration of ethanol (vehicle for BBP) is used as a control.

-

Sample Collection: For mRNA analysis, cells are harvested 6 hours after stimulation. For protein analysis, culture supernatants are collected 24 hours after stimulation.[1][2]

Quantitative Real-Time PCR (qPCR) for TSLP mRNA

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from NHKs using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with specific primers for human TSLP and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[1][2]

Enzyme-Linked Immunosorbent Assay (ELISA) for TSLP Protein

-

The concentration of TSLP in the cell culture supernatants is quantified using a commercial human TSLP ELISA kit according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and the TSLP concentration is determined from a standard curve.[1][2]

Keratinocyte Proliferation Assay (MTT Assay)

-

Cell Seeding: HaCaT keratinocytes are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of BBP or other corticosteroids for a specified period (e.g., 72 hours).

-

MTT Incubation: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell proliferation inhibition is calculated relative to untreated control cells.[3][4]

Apoptosis and Necrosis Quantification (Annexin V/Propidium Iodide Staining)

-

Cell Harvesting and Staining: After treatment with BBP, both adherent and floating keratinocytes are collected. The cells are washed with cold PBS and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, Annexin V-positive and PI-positive cells are late apoptotic or necrotic, and Annexin V-negative and PI-negative cells are live cells. The percentage of cells in each quadrant is quantified.[3][4]

Conclusion

Betamethasone Butyrate Propionate exerts its therapeutic effects in inflammatory skin diseases through a multi-pronged attack on keratinocyte pathobiology. Its potent anti-inflammatory action, highlighted by the superior inhibition of TSLP, effectively dampens the initial inflammatory signals. Concurrently, its robust anti-proliferative and pro-apoptotic effects on keratinocytes help to resolve the epidermal hyperplasia characteristic of many dermatoses. These actions are orchestrated at the molecular level through the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors like NF-κB and AP-1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the nuanced mechanisms of BBP and the development of next-generation topical corticosteroids with improved efficacy and safety profiles. Future investigations could focus on obtaining direct comparative data for BBP's anti-proliferative and pro-apoptotic effects and elucidating its specific impact on the chromatin landscape and gene regulatory networks in keratinocytes.

References

- 1. Betamethasone Butyrate Propionate Inhibits the Induction of Thymic Stromal Lymphopoietin in Cultured Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. The effects of betamethasone dipropionate and fish oil on HaCaT proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Signaling Pathway of Betamethasone Butyrate Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone butyrate propionate is a synthetic glucocorticoid that leverages a well-established mechanism of action to exert its potent anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[1][2] As a member of the corticosteroid class of drugs, it is designed for topical application to treat a variety of inflammatory skin conditions, such as eczema, dermatitis, and psoriasis.[3][4] This technical guide provides a detailed overview of the molecular signaling pathway of betamethasone butyrate propionate, compiles available data, and outlines standard experimental protocols relevant to its characterization. While specific quantitative data for this particular ester combination is limited in publicly available literature, this guide extrapolates from the established principles of glucocorticoid action and data from closely related betamethasone esters.

Core Molecular Signaling Pathway

The mechanism of action for betamethasone butyrate propionate is centered on its function as a glucocorticoid receptor (GR) agonist.[1][2][3] This pathway can be dissected into several key steps, from cytoplasmic binding to nuclear gene regulation.

-

Cellular Entry and Receptor Binding: Due to its lipophilic nature, betamethasone butyrate propionate readily diffuses across the cell membrane of target skin cells, such as keratinocytes.[5] In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex that includes heat shock proteins (HSPs) that keep the receptor in an inactive conformation.[5][6]

-

Receptor Activation and Translocation: Upon binding of betamethasone butyrate propionate, the GR undergoes a conformational change, leading to the dissociation of the associated heat shock proteins.[5] This activation unmasks a nuclear localization signal on the receptor. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.[6][7]

-

Modulation of Gene Expression: Once in the nucleus, the primary mechanism of action involves the modulation of gene transcription.[5][6] This occurs through two main pathways:

-

Transactivation: The betamethasone butyrate propionate-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][6] This binding typically upregulates the transcription of anti-inflammatory proteins. A key example is the increased synthesis of annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[5][8]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][8] By preventing these factors from binding to their respective DNA response elements, betamethasone butyrate propionate suppresses the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]

-

The culmination of these genomic actions is a potent and broad-spectrum anti-inflammatory effect, which also underlies its immunosuppressive properties.[8][9]

Quantitative Data

| Compound/Target | Reported Effect | Citation |

| Betamethasone Butyrate Propionate | Potent inhibitor of Thymic Stromal Lymphopoietin (TSLP) induction in normal human keratinocytes. | [11] |

| Betamethasone Butyrate Propionate | Acts as a steroid receptor agonist. | [1] |

| Betamethasone Esters | Esterification at the 17α and 21 positions influences glucocorticoid receptor binding affinity and lipophilicity. | [10] |

| Betamethasone | A potent glucocorticoid receptor agonist with anti-inflammatory and immunosuppressive properties. | [2][5][12] |

| General Glucocorticoids | Inhibit inflammatory mediators by upregulating annexin A1 and downregulating pro-inflammatory transcription factors like NF-κB. | [5][8] |

Experimental Protocols

Detailed experimental protocols for betamethasone butyrate propionate are proprietary or not published. However, the characterization of a novel glucocorticoid typically involves standardized assays. Below is a representative methodology for a competitive radioligand binding assay, a fundamental technique used to determine the binding affinity of a compound for the glucocorticoid receptor.

Protocol: Competitive Radioligand Binding Assay for GR Affinity

1. Objective: To determine the relative binding affinity (RBA) of betamethasone butyrate propionate for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

2. Materials:

-

Test Compound: Betamethasone butyrate propionate

-

Radioligand: [³H]dexamethasone (a high-affinity GR ligand)

-

Receptor Source: Cytosolic fraction from cells expressing the glucocorticoid receptor (e.g., A549 human lung carcinoma cells or cultured human keratinocytes).[13]

-

Buffers: Assay buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)

-

Separation Medium: Dextran-coated charcoal suspension

-

Scintillation Cocktail and Counter

3. Methodology:

-

Receptor Preparation:

-

Culture and harvest cells known to express the GR.

-

Homogenize cells in a cold buffer and centrifuge to obtain a cytosolic supernatant containing the GR.

-

Determine the protein concentration of the cytosol.

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes. Each tube will contain:

-

A fixed amount of the receptor preparation (cytosol).

-

A fixed, saturating concentration of [³H]dexamethasone.

-

Varying concentrations of unlabeled betamethasone butyrate propionate (the competitor).

-

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal slurry to each tube. The charcoal binds the free, unbound radioligand.

-

Incubate briefly and then centrifuge to pellet the charcoal. The supernatant will contain the receptor-bound radioligand.

-

-

Quantification:

-

Transfer an aliquot of the supernatant from each tube into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

4. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the log concentration of betamethasone butyrate propionate to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Betamethasone butyrate propionate operates through the classical glucocorticoid signaling pathway, involving cytoplasmic receptor binding, nuclear translocation, and the genomic modulation of anti-inflammatory and pro-inflammatory gene expression. This mechanism, primarily driven by the transrepression of factors like NF-κB and the transactivation of anti-inflammatory proteins, establishes its efficacy in treating inflammatory dermatoses. While direct quantitative binding affinities for this specific molecule are not widely published, its activity is consistent with its role as a potent glucocorticoid receptor agonist. The experimental protocols outlined provide a standard framework for the further characterization of its pharmacological profile.

References

- 1. Betamethasone butyrate propionate - AdisInsight [adisinsight.springer.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betamethasone Butyrate Propionate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 5. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 7. Comprehensive Guide To Betamethasone Dipropionate [octagonchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betamethasone Butyrate Propionate Inhibits the Induction of Thymic Stromal Lymphopoietin in Cultured Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. benchchem.com [benchchem.com]

Synthesis and Structural Characterization of Betamethasone Butyrate Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone butyrate propionate is a potent synthetic corticosteroid used in topical formulations for its anti-inflammatory and immunosuppressive properties. This technical guide provides an in-depth overview of its synthesis and structural characterization. The synthesis involves a strategic esterification of the betamethasone core at the C17 and C21 positions. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and comprehensive data analysis. The structural integrity of the final compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chromatographic methods like High-Performance Liquid Chromatography (HPLC) for purity assessment. This guide is intended to be a valuable resource for researchers and professionals engaged in the development, quality control, and analysis of steroidal compounds.

Synthesis of Betamethasone Butyrate Propionate

The synthesis of betamethasone butyrate propionate (BBP) from betamethasone involves a two-step esterification process. Due to the differing reactivity of the hydroxyl groups at the C17 and C21 positions, a selective and stepwise approach is typically employed. The primary hydroxyl group at C21 is more reactive than the tertiary hydroxyl group at C17. Therefore, the synthesis strategy involves the initial esterification at the C21 position with propionic anhydride, followed by esterification at the C17 position with butyric anhydride.

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of Betamethasone 21-propionate

Betamethasone is reacted with propionic anhydride in the presence of a suitable base, such as pyridine or triethylamine, to selectively acylate the C21 hydroxyl group. The reaction is typically carried out at a controlled temperature to favor the formation of the 21-ester.

Step 2: Synthesis of Betamethasone 17-butyrate 21-propionate

The resulting betamethasone 21-propionate is then reacted with butyric anhydride. This second esterification targets the C17 hydroxyl group. The reaction may require more forcing conditions, such as elevated temperatures or the use of a catalyst, to overcome the steric hindrance of the tertiary alcohol. A patent for the preparation of betamethasone derivatives suggests the use of corresponding alkyl carboxylate salts, such as potassium butyrate, which could be an alternative approach for the C17 esterification[1].

Experimental Protocol: Synthesis

Materials:

-

Betamethasone

-

Propionic anhydride

-

Butyric anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Betamethasone 21-propionate

-

In a round-bottom flask under a nitrogen atmosphere, dissolve betamethasone (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add propionic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude betamethasone 21-propionate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Betamethasone 17-butyrate 21-propionate

-

Dissolve the betamethasone 21-propionate (1.0 eq) from the previous step in anhydrous pyridine.

-

Add butyric anhydride (1.5 eq).

-

Heat the reaction mixture to 60-70°C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude betamethasone butyrate propionate.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Synthesis Pathway Diagram

Caption: Synthesis pathway of Betamethasone Butyrate Propionate.

Structural Characterization

The structural elucidation of betamethasone butyrate propionate is accomplished using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound by providing detailed information about the carbon and proton framework.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the steroid backbone, as well as the newly introduced butyrate and propionate groups. Predicted chemical shifts for key protons are presented in the table below, based on data for similar corticosteroid structures[2].

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The carbonyl carbons of the ester groups are expected to appear in the downfield region (170-180 ppm). Predicted chemical shifts for key carbons are provided in the data table[2].

2.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified betamethasone butyrate propionate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this analysis. The fragmentation of corticosteroids often involves the initial loss of hydrogen fluoride (HF) and water[2]. The differentiation between 17- and 21-esters can be achieved by analyzing their specific fragmentation pathways[3].

2.2.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the ESI source of a high-resolution mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized betamethasone butyrate propionate and to separate it from any starting materials or byproducts. A reversed-phase HPLC method is typically used.

2.3.1. Experimental Protocol: HPLC Analysis

-

Chromatographic Conditions:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is determined by the relative peak area of the product.

Characterization Workflow

Caption: Workflow for structural characterization.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₉FO₇ | [9] |

| Molecular Weight | 518.6 g/mol | [9] |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | [9] |

| CAS Number | 5534-02-1 | [9] |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~7.2 | d |

| H-2 | ~6.2 | dd |

| H-4 | ~6.0 | s |

| H-11 | ~4.4 | m |

| C21-CH₂ | 4.8 - 5.2 | m |

| Butyrate-CH₂ (α) | ~2.3 | t |

| Propionate-CH₂ (α) | ~2.4 | q |

| Butyrate-CH₂ (β) | ~1.7 | sextet |

| Steroid CH₃ (C-18, C-19) | 0.9 - 1.5 | s |

| C16-CH₃ | ~0.9 | d |

| Propionate-CH₃ | ~1.2 | t |

| Butyrate-CH₃ | ~1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (C=O) | ~186 |

| C-20 (C=O) | ~205 |

| Butyrate (C=O) | ~173 |

| Propionate (C=O) | ~174 |

| C-1, C-2, C-4, C-5 | 122 - 168 |

| C-9 | ~94 |

| C-11, C-17, C-21 | 68 - 92 |

| Butyrate-CH₂ (α) | ~36 |

| Propionate-CH₂ (α) | ~27 |

| Steroid CH₃ (C-18, C-19) | 15 - 22 |

| C16-CH₃ | ~16 |

| Butyrate-CH₂ (β) | ~18 |

| Propionate-CH₃ | ~9 |

| Butyrate-CH₃ | ~13 |

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 519.275 | [M+H]⁺ |

| 541.257 | [M+Na]⁺ |

| 499.264 | [M+H - HF]⁺ |

| 447.259 | [M+H - C₄H₇O₂]⁺ (Loss of butyrate side chain) |

| 463.254 | [M+H - C₃H₅O₂]⁺ (Loss of propionate side chain) |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural characterization of betamethasone butyrate propionate. The outlined synthetic strategy, based on selective esterification, offers a viable route to this potent corticosteroid. The detailed protocols for NMR, MS, and HPLC provide the necessary tools for rigorous structural confirmation and purity assessment. The tabulated data serves as a valuable reference for researchers in the field. The provided diagrams for the synthesis pathway and characterization workflow offer clear visual aids to the described processes. This guide is intended to facilitate further research and development of betamethasone butyrate propionate and related steroidal compounds.

References

- 1. CN101397319A - Method for preparing betamethasone and series products thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Betamethasone Butyrate Propionate | C29H39FO7 | CID 71470 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone Butyrate Propionate

Betamethasone butyrate propionate is a synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action, like other glucocorticoids, is mediated through its binding to the glucocorticoid receptor.[3][4] The affinity of this binding is a critical determinant of the drug's potency.

Comparative Glucocorticoid Receptor Binding Affinity

The relative binding affinity (RBA) of various corticosteroids for the glucocorticoid receptor is often determined through competitive binding assays, with dexamethasone frequently serving as a reference standard.[5][6] Modifications to the steroid structure, such as esterification, can significantly influence binding affinity.[6] For instance, elongation of the ester chain at positions C-17 and C-21 can lead to an increase in both binding affinity and lipophilicity.[6] The following table summarizes the relative binding affinities of several corticosteroids to provide a comparative context for understanding the potential affinity of betamethasone butyrate propionate.

| Compound | Relative Binding Affinity (RBA) |

| Dexamethasone | 100 |

| Mometasone Furoate | >100 |

| Fluticasone Propionate | >100 |

| Budesonide | >100 |

| Triamcinolone Acetonide | >100 |

| Beclomethasone Dipropionate | Modest |

| Beclomethasone-17-Monopropionate | High |

Note: The RBA values are relative to dexamethasone, which is set at 100. A value greater than 100 indicates a higher affinity than dexamethasone. The active metabolite of beclomethasone dipropionate, beclomethasone-17-monopropionate, exhibits high affinity for the GR.[7]

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of GR binding affinity is a crucial step in the characterization of new glucocorticoid compounds. The following outlines a standard radioligand binding assay protocol.

Objective: To determine the relative binding affinity of a test compound (e.g., betamethasone butyrate propionate) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cytosolic extract from cells expressing the glucocorticoid receptor (e.g., human keratinocytes or recombinant cell lines).[6]

-

Radioligand: A tritiated glucocorticoid with high affinity, such as [³H]-dexamethasone.[6]

-

Test Compound: Unlabeled betamethasone butyrate propionate and other corticosteroids for comparison.

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

-

Scintillation Fluid and Counter.

Methodology:

-

Preparation of Cytosol:

-

Culture cells known to express the glucocorticoid receptor.

-

Harvest the cells and homogenize them in a suitable buffer to prepare a cytosolic fraction.

-

Determine the protein concentration of the cytosol.

-

-

Competitive Binding Assay:

-

In a series of tubes, incubate a fixed concentration of the radioligand ([³H]-dexamethasone) with a constant amount of the cytosolic receptor preparation.

-

Add increasing concentrations of the unlabeled test compound (betamethasone butyrate propionate) or reference compound (dexamethasone) to the tubes.

-

Include control tubes with only the radioligand and receptor (total binding) and tubes with an excess of unlabeled dexamethasone to determine non-specific binding.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100

-

Signaling Pathways and Experimental Workflows

The interaction of a glucocorticoid with its receptor initiates a cascade of events that ultimately leads to changes in gene expression. The following diagrams, generated using the DOT language, illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for determining binding affinity.

References

- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betamethasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Betamethasone Butyrate Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone Butyrate Propionate (BBP) is a potent synthetic corticosteroid utilized in topical formulations for its significant anti-inflammatory and immunosuppressive effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of BBP, focusing on its molecular mechanisms of action, effects on inflammatory mediators, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and investigating the therapeutic potential of this compound.

Introduction

Betamethasone Butyrate Propionate is a diester of betamethasone, a synthetic glucocorticoid, with butyric acid and propionic acid. As a member of the corticosteroid class of drugs, its primary mechanism of action involves the modulation of gene expression through its interaction with the glucocorticoid receptor (GR).[1][2] This interaction leads to the suppression of a wide array of pro-inflammatory mediators, making BBP an effective agent in the management of various inflammatory skin conditions. This guide will delve into the specific in vitro evidence supporting the anti-inflammatory activity of BBP, including its effects on immune cell proliferation, cytokine production, and key inflammatory signaling pathways.

Molecular Mechanism of Action

The anti-inflammatory effects of Betamethasone Butyrate Propionate are primarily mediated through its activity as a glucocorticoid receptor (GR) agonist.[1][2] The proposed molecular mechanism involves a series of intracellular events that ultimately lead to the downregulation of pro-inflammatory gene expression and the upregulation of anti-inflammatory genes.

Glucocorticoid Receptor Activation and Nuclear Translocation

Upon diffusing across the cell membrane, BBP binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change in the GR, leading to its dissociation from the complex and subsequent translocation into the nucleus.

Regulation of Gene Expression

Once in the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:

-

Transrepression: The GR monomer can interfere with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This occurs through direct protein-protein interactions, preventing these factors from binding to their DNA response elements and initiating the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The GR dimer can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1).

Furthermore, corticosteroids are known to exert their anti-inflammatory effects by influencing histone acetylation. Activated GR can recruit Histone Deacetylase 2 (HDAC2), which removes acetyl groups from histones, leading to a more compact chromatin structure and reduced accessibility for transcription of inflammatory genes.[3][4]

In Vitro Anti-inflammatory Effects

A body of in vitro research has demonstrated the potent anti-inflammatory properties of Betamethasone Butyrate Propionate across various cell types and inflammatory models.

Inhibition of Immune Cell Proliferation

BBP has been shown to effectively suppress the proliferation of peripheral blood mononuclear cells (PBMCs). In one study, BBP inhibited the proliferation of PBMCs stimulated with concanavalin A and streptococcal pyrogenic enterotoxin A, with specific IC50 values indicating its high potency.[1]

Suppression of Inflammatory Cytokines and Mediators

BBP demonstrates a robust ability to inhibit the production of key inflammatory cytokines. A significant finding is its dose-dependent suppression of thymic stromal lymphopoietin (TSLP) at both the mRNA and protein levels in normal human keratinocytes.[3][5][6] Notably, in this model, BBP was found to be more potent than both dexamethasone and prednisolone.[5] While direct IC50 values for BBP on a wide range of cytokines are not extensively published, its inhibitory effect on cytokine production in PBMCs has been reported to be stronger than that of calcipotriol.[1]

The individual butyrate and propionate moieties of BBP are also known to possess anti-inflammatory properties, including the inhibition of TNF-α, IFN-γ, IL-5, IL-8, IL-10, IL-12, and IL-13 in various in vitro models.[7][8]

Data Presentation

The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of Betamethasone Butyrate Propionate.

| Assay | Cell Type | Stimulant | Parameter | Result | Reference |

| Cell Proliferation | Human PBMCs | Concanavalin A | IC50 | 0.072 ng/mL | [1] |

| Cell Proliferation | Human PBMCs | Streptococcal Pyrogenic Enterotoxin A | IC50 | 291.6 ng/mL | [1] |

| TSLP Expression | Normal Human Keratinocytes | Poly I:C, TNF-α, IL-4 | mRNA & Protein Levels | Dose-dependent inhibition | [3][5][6] |

Table 1: Summary of In Vitro Anti-inflammatory Activity of Betamethasone Butyrate Propionate

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of Betamethasone Butyrate Propionate.

Cell Culture

-

Normal Human Keratinocytes (NHKs): NHKs are cultured in appropriate keratinocyte growth medium. For experiments, cells are seeded and grown to 70-90% confluency. Prior to stimulation, the standard hydrocortisone in the medium is replaced with a vehicle control.

-

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are then cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

Cytokine Inhibition Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., TSLP, TNF-α, IL-6) secretion from cultured cells.

-

Cell Seeding: Seed target cells (e.g., NHKs or PBMCs) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of BBP (or vehicle control) for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., Poly I:C, TNF-α, and IL-4 for NHKs; LPS for PBMCs) to the wells and incubate for a specified period (e.g., 24 hours for protein measurement).

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of the target cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percentage of inhibition for each BBP concentration compared to the vehicle-treated, stimulated control.

Gene Expression Analysis (Real-Time PCR)

This protocol outlines the measurement of mRNA expression of inflammatory genes.

-

Cell Treatment: Treat cultured cells with BBP and/or an inflammatory stimulus as described in the cytokine inhibition assay, but for a shorter duration (e.g., 6 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using gene-specific primers for the target inflammatory genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: Seed the transfected cells and treat with BBP and an NF-κB activator (e.g., TNF-α) as described previously.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the control.

Western Blot for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Treatment and Lysis: Treat cells with BBP and/or an inflammatory stimulus for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathways

Caption: General anti-inflammatory signaling pathway of corticosteroids like BBP.

Experimental Workflows

Caption: Workflow for assessing cytokine inhibition by BBP using ELISA.

Caption: Logical flow of NF-κB inhibition by BBP.

Conclusion

Betamethasone Butyrate Propionate exhibits potent in vitro anti-inflammatory properties, primarily through its action as a glucocorticoid receptor agonist. Its ability to suppress immune cell proliferation and inhibit the expression and production of key pro-inflammatory mediators like TSLP underscores its therapeutic efficacy. The underlying mechanisms involve the transrepression of pro-inflammatory transcription factors such as NF-κB and the transactivation of anti-inflammatory genes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of BBP and other corticosteroids, facilitating further research into their precise molecular mechanisms and the development of novel anti-inflammatory therapies. While direct quantitative data on BBP's effects on a broad spectrum of cytokines and signaling pathways remains an area for further research, the existing evidence strongly supports its significant anti-inflammatory potential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2.6. NF-κB Reporter Assay [bio-protocol.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Betamethasone Butyrate Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of betamethasone butyrate propionate, a potent synthetic corticosteroid. Due to the limited availability of direct experimental data for this specific diester, this guide synthesizes available information, including computed values and experimental data from closely related analogues such as betamethasone, betamethasone dipropionate, and betamethasone valerate. Detailed experimental protocols for determining key physicochemical parameters are also provided to guide researchers in further characterization.

Introduction

Betamethasone butyrate propionate is a corticosteroid used topically for its anti-inflammatory and immunosuppressive properties.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, ensuring optimal drug delivery, stability, and bioavailability. This guide summarizes the known structural and physicochemical characteristics of betamethasone butyrate propionate and provides a comparative analysis with related betamethasone esters.

Chemical and Physical Properties

Betamethasone butyrate propionate is a white to pale yellowish-white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Betamethasone Butyrate Propionate | Betamethasone (for comparison) | Betamethasone Dipropionate (for comparison) |

| Chemical Structure | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate[3] | (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[4] | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate[2] |

| Molecular Formula | C₂₉H₃₉FO₇[3] | C₂₂H₂₉FO₅[4] | C₂₈H₃₇FO₇[2] |

| Molecular Weight | 518.62 g/mol [5] | 392.47 g/mol [4] | 504.59 g/mol [2] |

| CAS Number | 5534-02-1[3] | 378-44-9[4] | 5593-20-4 |

| Melting Point | Data not available | ~240 °C (with decomposition)[2] | ~178 °C |

| logP (Computed) | 3.4[3] | 1.9[4] | 3.6 |

| pKa (Predicted) | Data not available | ~12.13 | ~12.87 |

Solubility Profile

The solubility of corticosteroids is a critical factor influencing their formulation and bioavailability. While specific experimental solubility data for betamethasone butyrate propionate is limited, the solubility of related compounds provides valuable insights.

| Solvent | Betamethasone | Betamethasone Dipropionate |

| Water | Practically insoluble (66.5 mg/L at 25 °C)[4] | Practically insoluble[2] |

| Methanol | Sparingly soluble[2] | Soluble[2] |

| Ethanol (95%) | Sparingly soluble[2] | Sparingly soluble[2] |

| Acetone | Sparingly soluble[2] | Freely soluble[2] |

| Chloroform | Very slightly soluble[2] | Freely soluble[2] |

| 1,4-Dioxane | Sparingly soluble[2] | Freely soluble[2] |

| Diethyl Ether | Very slightly soluble[2] | Slightly soluble[2] |

| Hexane | Data not available | Practically insoluble[2] |

Based on its chemical structure with two ester groups (butyrate and propionate), betamethasone butyrate propionate is expected to be a lipophilic compound with low aqueous solubility and higher solubility in organic solvents, similar to betamethasone dipropionate.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of corticosteroids like betamethasone butyrate propionate.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small amount of the finely powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

The equilibrium solubility in various solvents can be determined using the shake-flask method.

-

Apparatus: Orbital shaker, analytical balance, centrifuge, HPLC-UV system.

-

Procedure:

-

An excess amount of betamethasone butyrate propionate is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered (e.g., through a 0.22 µm syringe filter), and diluted appropriately.

-

The concentration of the dissolved compound in the diluted filtrate is quantified using a validated HPLC-UV method.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: Potentiometer with a calibrated pH electrode, automatic burette, magnetic stirrer.

-

Procedure:

-

A known amount of betamethasone butyrate propionate is dissolved in a suitable co-solvent/water mixture.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC method is suitable for the analysis and purity determination of betamethasone butyrate propionate.

-

Apparatus: HPLC system with a UV detector, C18 analytical column.

-

Chromatographic Conditions (Example): [6][7]

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 35:65 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Standard solutions of known concentrations and a sample solution are prepared in the mobile phase.

-

The solutions are injected into the HPLC system.

-

The peak areas of the analyte in the chromatograms are recorded.

-

The concentration of the analyte in the sample is determined by comparing its peak area with that of the standards. Purity is assessed by the relative area of the main peak.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of betamethasone butyrate propionate.

Presumptive Glucocorticoid Receptor Signaling Pathway

As a corticosteroid, betamethasone butyrate propionate is presumed to exert its anti-inflammatory effects through the glucocorticoid receptor (GR).

Caption: Simplified signaling pathway of betamethasone butyrate propionate via the glucocorticoid receptor.

Conclusion

This technical guide has compiled the available physicochemical and solubility data for betamethasone butyrate propionate, providing a valuable resource for researchers and formulation scientists. While direct experimental data for some properties remain elusive, the provided comparative data from related compounds and detailed experimental protocols offer a solid foundation for further investigation and characterization of this important corticosteroid. A comprehensive understanding of these properties is essential for the rational design and development of effective and stable topical formulations.

References

- 1. Betamethasone butyrate propionate - AdisInsight [adisinsight.springer.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Betamethasone Butyrate Propionate | C29H39FO7 | CID 71470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. [PDF] Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. | Semantic Scholar [semanticscholar.org]

- 7. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Betamethasone Butyrate Propionate on Pro-inflammatory Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone butyrate propionate (BBP) is a potent topical corticosteroid utilized for its significant anti-inflammatory and immunosuppressive properties in the management of various dermatological conditions. A primary mechanism of its therapeutic efficacy is the modulation of cytokine expression, particularly the downregulation of pro-inflammatory mediators that orchestrate the inflammatory cascade. This technical guide provides an in-depth analysis of the effects of BBP on the expression of key pro-inflammatory cytokines. It summarizes available quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the immunomodulatory effects of corticosteroids.

Introduction

Inflammatory skin diseases are frequently characterized by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). These cytokines play a pivotal role in the recruitment and activation of immune cells, leading to the clinical manifestations of inflammation. Glucocorticoids, including betamethasone butyrate propionate, are a cornerstone of anti-inflammatory therapy. Their mechanism of action is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that, upon binding to its corticosteroid ligand, translocates to the nucleus to regulate the transcription of a wide array of genes. This regulation includes the suppression of genes encoding pro-inflammatory cytokines. This guide focuses on the specific effects of betamethasone butyrate propionate on this crucial aspect of the inflammatory response.

Glucocorticoid Receptor Signaling Pathway

Betamethasone butyrate propionate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Once in the nucleus, the BBP-GR complex can modulate gene expression through several mechanisms:

-

Transrepression: The BBP-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is a key mechanism for the downregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

Transactivation: The complex can also bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

The following diagram illustrates the canonical glucocorticoid receptor signaling pathway leading to the suppression of pro-inflammatory cytokine expression.

The Genesis of a Potent Anti-Inflammatory Agent: An In-depth Technical Guide to the Early-Stage Discovery and Development of Betamethasone Butyrate Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone Butyrate Propionate (BBP) is a potent synthetic corticosteroid developed for the topical treatment of inflammatory dermatoses such as eczema and psoriasis. This technical guide provides a comprehensive overview of the core aspects of its early-stage discovery and development. It covers the chemical synthesis, mechanism of action, preclinical pharmacology, and early clinical findings. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of available quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the scientific principles underpinning BBP's therapeutic utility.

Introduction

Topical corticosteroids are the cornerstone of treatment for a wide array of inflammatory skin conditions. The therapeutic goal in their development is to maximize local anti-inflammatory efficacy while minimizing systemic absorption and associated adverse effects. Betamethasone, a potent fluorinated corticosteroid, has been chemically modified to create various esters, thereby optimizing its pharmacodynamic and pharmacokinetic properties. Betamethasone Butyrate Propionate (BBP) is one such diester, designed to provide potent and localized anti-inflammatory action. This document delineates the foundational scientific and technical data from its early-stage research and development.

Chemical Synthesis and Structure

Proposed Synthetic Pathway

The synthesis would likely proceed through a multi-step process starting from betamethasone. A key challenge is the selective esterification of the 17- and 21-hydroxyl groups.

-

Protection of the 21-hydroxyl group: The more reactive 21-hydroxyl group would first be protected.

-

Esterification at the 17-position: The 17-hydroxyl group would then be esterified with butyric anhydride or butyryl chloride in the presence of a suitable catalyst.

-

Deprotection of the 21-hydroxyl group: The protecting group at the 21-position would be removed.

-

Esterification at the 21-position: The now-free 21-hydroxyl group would be esterified with propionic anhydride or propionyl chloride.

An alternative approach could involve a one-pot reaction with careful control of stoichiometry and reaction conditions to achieve the desired mixed diester.

Caption: Proposed synthetic workflow for Betamethasone Butyrate Propionate.

Mechanism of Action

Glucocorticoid Receptor Signaling

Like all corticosteroids, BBP exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The mechanism involves a cascade of molecular events:

-

Cellular Entry and Receptor Binding: BBP, being lipophilic, readily penetrates the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs. The activated GR-BBP complex then translocates to the nucleus.

-

Modulation of Gene Expression: In the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR-BBP complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin A1).

-

Transrepression: The GR-BBP complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Caption: Glucocorticoid receptor signaling pathway for BBP.

Inhibition of Inflammatory Mediators

The net effect of GR activation by BBP is the suppression of the inflammatory cascade. This includes the reduced production of key mediators such as prostaglandins, leukotrienes, and various pro-inflammatory cytokines like interleukins (ILs) and tumor necrosis factor-alpha (TNF-α). Notably, BBP has been shown to potently inhibit the induction of thymic stromal lymphopoietin (TSLP), a key cytokine in the pathogenesis of atopic dermatitis.

Preclinical Pharmacology

The preclinical evaluation of BBP was designed to assess its potency, anti-inflammatory activity, and potential for systemic side effects.

Vasoconstrictor Assay

The vasoconstrictor assay is a standard in vivo method for determining the potency of topical corticosteroids. It relies on the ability of these drugs to cause cutaneous vasoconstriction, leading to skin blanching. The potency of different corticosteroids can be ranked based on the degree of blanching they produce.

Table 1: Vasoconstrictor Assay Data for Betamethasone Butyrate Propionate [1]

| Compound | Concentration | Potency Class | ED50 | Emax |

| Betamethasone Butyrate Propionate | 0.05% | High (Class II) | Higher than Class III | 89 |

| Hydrocortisone Butyrate | 0.01% | Medium (Class III) | Lower than Class II | 72 |

ED50 (Effective Dose, 50%) and Emax (Maximum Effect) values are relative measures of potency and efficacy in this assay.

Anti-inflammatory Models

In Vitro Skin Penetration

The ability of a topical corticosteroid to penetrate the stratum corneum is crucial for its efficacy. In vitro skin penetration studies are typically conducted using Franz diffusion cells with human or animal skin. These studies measure the flux of the drug across the skin and its distribution within the different skin layers. Although specific quantitative permeation data for BBP is limited, studies on other betamethasone esters provide insights into their skin penetration profiles.

Early Clinical Development

Early clinical trials with BBP focused on establishing its efficacy and safety in patients with inflammatory skin diseases.

Efficacy in Eczema and Dermatitis

A clinical study involving 30 patients with eczema or dermatitis demonstrated the clinical effectiveness of BBP ointment.[2]

Table 2: Clinical Efficacy of Betamethasone Butyrate Propionate Ointment in Eczema/Dermatitis [2]

| Outcome Measure | Result |

| Overall Improvement (Moderate or Greater) | 87% of patients |

| Visual Analog Scale (VAS) for Skin Symptoms | Significant improvement |

| Visual Analog Scale (VAS) for Itching | Significant improvement |

| Dermatology Life Quality Index (DLQI) | Significant improvement (from 4.17 to 0.93) |

While specific Eczema Area and Severity Index (EASI) scores from these early studies are not detailed, the significant improvements in physician and patient-reported outcomes confirmed the potent anti-inflammatory activity of BBP in a clinical setting.

Safety and Tolerability

In early clinical studies, topically applied BBP was generally well-tolerated. The potential for systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, is a key consideration for potent topical corticosteroids. The risk of such effects is related to the potency of the steroid, the duration of treatment, the extent of the treated area, and the use of occlusion.

Experimental Protocols

Vasoconstrictor Assay Protocol

Caption: Experimental workflow for the Vasoconstrictor Assay.

-

Subject Selection: Healthy volunteers with no skin diseases on the forearms are enrolled.

-

Application: A standardized amount of the BBP formulation and a vehicle control are applied to designated sites on the volar forearm.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours).

-

Removal: The occlusive dressing is removed, and any excess formulation is gently wiped off.

-

Assessment: The degree of skin blanching is assessed visually by a trained observer at multiple time points after removal, using a graded scale (e.g., 0-4). A chromameter can also be used for objective color measurement.

-

Data Analysis: The blanching scores are used to determine the potency of the formulation relative to controls.

Croton Oil-Induced Ear Edema Protocol

Caption: Experimental workflow for the Croton Oil-Induced Ear Edema Assay.

-

Animal Model: Mice or rats are used.

-

Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear.

-

Treatment: The BBP formulation, vehicle control, or a positive control (e.g., indomethacin) is applied to the croton oil-treated ear.

-

Incubation: The animals are left for a specific period (e.g., 4-6 hours) for the inflammatory response to develop.

-

Measurement of Edema: The animals are euthanized, and a standard-sized punch biopsy is taken from both the treated and untreated ears. The weight difference between the two biopsies is a measure of the edema.

-

Data Analysis: The percentage inhibition of edema by the test articles compared to the vehicle control is calculated.

In Vitro Skin Penetration (Franz Cell) Protocol

Caption: Experimental workflow for In Vitro Skin Penetration using Franz Cells.

-

Skin Preparation: Excised human or porcine skin is prepared to a uniform thickness.

-

Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Phase: The receptor chamber is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at a physiological skin temperature (e.g., 32°C).

-